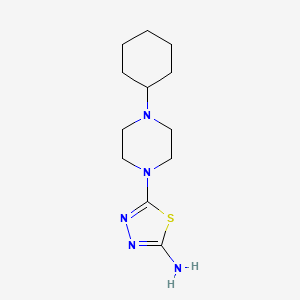![molecular formula C21H16N2O3S B1386912 5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 1170101-66-2](/img/structure/B1386912.png)
5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione, also known as AMP-DIONE, is a synthetic compound with a wide range of potential uses in scientific research. It is a derivative of isoindole-1,3-dione and contains an aminophenoxy group and a 2-(methylthio)phenyl group. AMP-DIONE is a colorless solid with a melting point of 91-93°C. It has been used in various experiments due to its unique properties, such as its ability to form complexes with metal ions and its potential to act as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry to form complexes with metal ions, such as cobalt, manganese, and nickel. It has also been used in the synthesis of organic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. Additionally, this compound has been used in the synthesis of polymers, such as poly(ethylene glycol) and poly(propylene glycol).
Wirkmechanismus
5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione is able to form complexes with metal ions due to its ability to act as a ligand in coordination chemistry. A ligand is an atom or molecule that can donate a pair of electrons to a metal atom or ion, forming a coordinate covalent bond. In the case of this compound, the aminophenoxy group acts as the donor group and the 2-(methylthio)phenyl group acts as the acceptor group. The resulting complex is stabilized by hydrogen bonds, which form between the aminophenoxy group and the metal ion.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects when tested in cell culture studies. However, further research is needed to determine the potential therapeutic effects of this compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in both acidic and basic solutions. Additionally, it is non-toxic and has a low melting point. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, and it is not very stable in organic solvents.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione. It could be studied for its potential therapeutic effects in humans, such as its ability to inhibit COX-2 and its antioxidant and anti-inflammatory effects. Additionally, it could be used to develop new complexes with metal ions, as well as new polymers and organic compounds. Finally, it could be used to develop new methods of synthesis and new applications in scientific research.
Eigenschaften
IUPAC Name |
5-(4-aminophenoxy)-2-(2-methylsulfanylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-27-19-5-3-2-4-18(19)23-20(24)16-11-10-15(12-17(16)21(23)25)26-14-8-6-13(22)7-9-14/h2-12H,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQCAPRKSSYKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



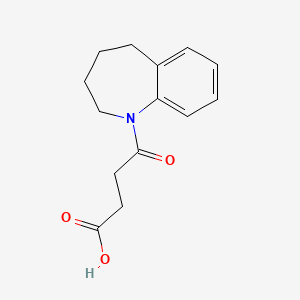
![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)
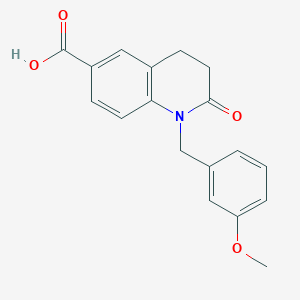
![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)
![4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid](/img/structure/B1386834.png)
![Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1386836.png)
![4-{[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1386837.png)
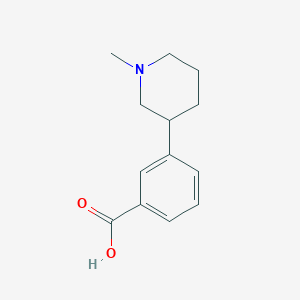
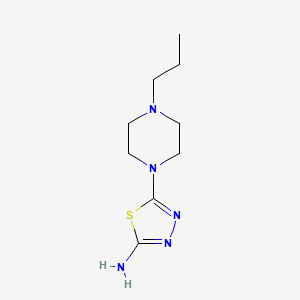
![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)
![2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1386846.png)
![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)
![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)
